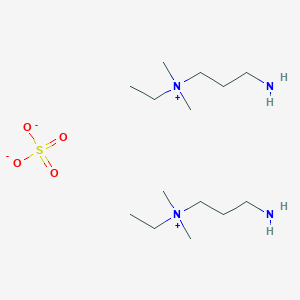
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by the presence of two quaternary ammonium centers, each bonded to an ethyl group, two methyl groups, and a propyl chain terminated with an amino group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with ethyl iodide to form the quaternary ammonium iodide salt. This intermediate is then treated with sulfuric acid to yield the sulfate salt. The reaction conditions generally involve:
Temperature: Room temperature to moderate heating.
Solvent: Polar solvents such as water or alcohols.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition: of reactants to maintain a steady state.
Efficient mixing: to ensure uniform reaction conditions.
Temperature control: to optimize reaction rates and prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The quaternary ammonium centers are generally resistant to reduction, but the amino groups can be reduced to form primary amines.
Substitution: The quaternary ammonium centers can undergo nucleophilic substitution reactions, where the counterion (sulfate) can be replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halide ions, hydroxide ions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of new quaternary ammonium salts with different counterions.
Aplicaciones Científicas De Investigación
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of quaternary ammonium compounds for antimicrobial studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate involves its interaction with biological membranes. The quaternary ammonium centers disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets:
Cell Membranes: Disrupts membrane integrity.
Proteins: Interacts with membrane-bound proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Bis(2-(dimethylamino)ethyl) ether: Used as a ligand in coordination chemistry.
Uniqueness
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is unique due to its dual quaternary ammonium centers, which enhance its ability to interact with biological membranes and increase its efficacy as a surfactant and antimicrobial agent.
Propiedades
Número CAS |
138199-89-0 |
|---|---|
Fórmula molecular |
C14H38N4O4S |
Peso molecular |
358.54 g/mol |
Nombre IUPAC |
3-aminopropyl-ethyl-dimethylazanium;sulfate |
InChI |
InChI=1S/2C7H19N2.H2O4S/c2*1-4-9(2,3)7-5-6-8;1-5(2,3)4/h2*4-8H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
QBMCCESIRBBJLN-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(C)CCCN.CC[N+](C)(C)CCCN.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)

![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
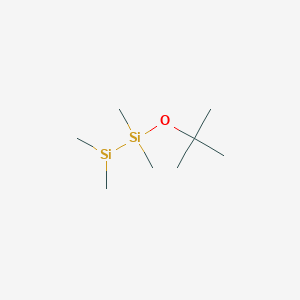
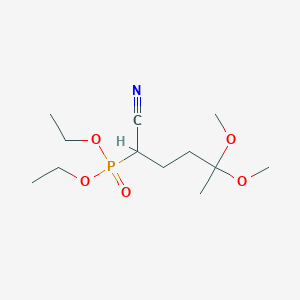
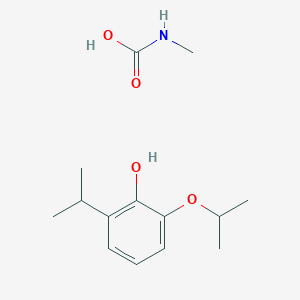
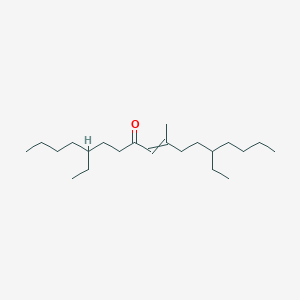
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
